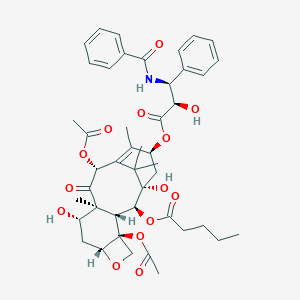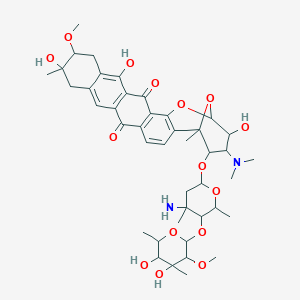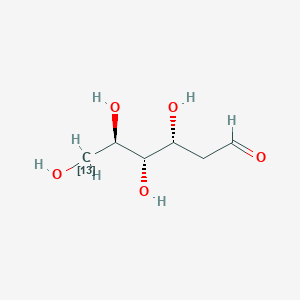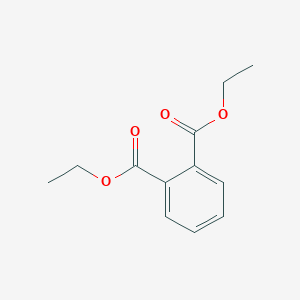
2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction can be carried out at ambient temperature or under reflux conditions depending on the specific requirements of the synthesis .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable method compared to traditional batch processes . These systems allow for the continuous introduction of the Boc group into a variety of organic compounds, enhancing the overall efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is a commonly used reducing agent.
Substitution: Reagents such as aluminum chloride and trimethylsilyl iodide are used for the selective cleavage of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cleavage of the Boc group results in the formation of the free amine .
Aplicaciones Científicas De Investigación
2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid involves the stabilization of the amine group through the formation of a Boc-protected intermediate. The Boc group provides steric hindrance and electronic effects that protect the amine from unwanted reactions during synthesis . The cleavage of the Boc group is facilitated by the resonance stabilization of the resulting carbocation, which can be stabilized by elimination reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid
- 2-(2-(tert-Butoxycarbonyl)propanamido)acetic acid
- N-Boc-S-Benzyl-L-cysteine
Uniqueness
2-(2-(tert-butoxycarbonyl)-1-methylhydrazinyl)acetic acid is unique due to its specific structure and the presence of the Boc group, which provides effective protection for the amine group during various synthetic processes. This compound is particularly useful in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .
Propiedades
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)9-10(4)5-6(11)12/h5H2,1-4H3,(H,9,13)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODGJHHHZSCOQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454658 |
Source


|
| Record name | [2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142683-66-7 |
Source


|
| Record name | [2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-](/img/structure/B118150.png)

![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)
